molecular formula C13H18BNO4 B1393451 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane CAS No. 1072945-06-2

4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B1393451
CAS RN: 1072945-06-2
M. Wt: 263.1 g/mol
InChI Key: XYZOZOWGODLRCW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane, also known as TMT-2-NO2, is a boron-containing compound that has been studied for its potential applications in various fields of scientific research. It is a highly versatile compound, with multiple possible uses in the laboratory, ranging from synthesis to biochemical and physiological studies.

Scientific Research Applications

Application in Synthesis of Novel Derivatives

A study by Das et al. (2015) explored the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. They developed a one-pot protocol for synthesizing boron-containing resveratrol analogues, which are potential intermediates for new materials in LCD technology and may have therapeutic applications for neurodegenerative diseases.

Inhibitory Activity Against Serine Proteases

Spencer et al. (2002) investigated the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, measuring their inhibitory activity against serine proteases including thrombin. Their study highlighted the potential of these compounds in the medical field, particularly in thrombin inhibition (Spencer et al., 2002).

Synthesis and Biological Study as Lipogenic Inhibitors

Das et al. (2011) synthesized a library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds, particularly BF102, showed inhibitory effects on lipogenesis and cholesterol biosynthesis in mammalian hepatocytes, marking them as potential leads for lipid-lowering drugs (Das et al., 2011).

Optical Properties and Application for H2O2 Detection

Nie et al. (2020) designed and synthesized a 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane derivative with significant sensitivity and selectivity for H2O2, successfully applying it to detect H2O2 in living cells. This highlights its potential application in biological and medical research (Nie et al., 2020).

Crystal Structure and DFT Study

Huang et al. (2021) conducted a comprehensive study on the crystal structure and DFT analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate compounds. Their research provided insights into the molecular structures and physicochemical properties of these compounds, contributing to the field of material science and chemistry (Huang et al., 2021).

Electrochemical Properties and Reactions

Tanigawa et al. (2016) explored the electrochemical properties and reactions of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane. They discovered a unique β-effect of organoborate, contributing to the understanding of organoboron chemistry and its potential applications in various fields (Tanigawa et al., 2016).

Synthesis of Benzyloxycyanophenylboronic Esters

El Bialy et al. (2011) reported the synthesis of new benzyloxycyanoboronic esters, expanding the repertoire of boronic ester chemistry and its applications in synthetic organic chemistry (El Bialy et al., 2011).

Synthesis of Polyfluorene Nanoparticles

Fischer et al. (2013) utilized a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane derivative in the synthesis of polyfluorene nanoparticles, demonstrating its application in the field of materials science, particularly in the creation of fluorescent materials with potential uses in various technologies (Fischer et al., 2013).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-6-7-10(8-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOZOWGODLRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674421
Record name 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane

CAS RN

1072945-06-2
Record name 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Qiu, S Wang, S Tang, H Meng, L Jin… - The Journal of …, 2014 - ACS Publications
A synthetic method based on Sandmeyer-type reactions to access both tin- and boron-substituted arenes from nitroaniline derivatives is described. This transformation can be applied to …
Number of citations: 0 pubs.acs.org

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